6-Methylpyrazine-2-carbonitrile chemical properties
6-Methylpyrazine-2-carbonitrile chemical properties
An In-Depth Technical Guide to 6-Methylpyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest to the scientific research and drug development communities. The document delineates its core physicochemical and computational properties, offers insights into its spectroscopic characterization, and outlines plausible synthetic routes and key chemical transformations. Furthermore, it explores the compound's role as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development. This guide is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, synthesizing technical data with practical, field-proven insights to facilitate innovation.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Heterocyclic compounds are foundational to the development of new therapeutics, with their structures forming the core of numerous clinically approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized as a "privileged scaffold" in medicinal chemistry.[1][3] This is due to its unique electronic properties and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The therapeutic importance of this moiety is underscored by its presence in several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide.[3]
Within this important class of compounds, 6-Methylpyrazine-2-carbonitrile (CAS No. 136309-04-1) emerges as a particularly valuable building block. Its substituted pyrazine core, featuring both a methyl group and a reactive nitrile handle, offers multiple avenues for synthetic diversification, making it an attractive starting point for the construction of compound libraries aimed at biological screening.
Physicochemical and Computational Properties
The physical and computational properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters provide early-stage insights into characteristics such as solubility, membrane permeability, and overall "drug-likeness," guiding synthetic strategy and compound selection.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 136309-04-1 | [4][5] |
| Molecular Formula | C₆H₅N₃ | [4][6] |
| Molecular Weight | 119.12 g/mol | [4] |
| Synonyms | 6-Methyl-2-pyrazinecarbonitrile | [4] |
| SMILES | CC1=NC(=CN=C1)C#N | [4] |
| InChIKey | HKXUBMYIEQIRNT-UHFFFAOYSA-N | [6] |
| Purity (Typical) | ≥95% | [4] |
Table 2: Computational and Drug-Likeness Parameters
| Property | Value | Significance in Drug Discovery | Source(s) |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | Predicts drug absorption and brain penetration. A value < 140 Ų is generally favorable. | [4] |
| LogP (Octanol-Water Partition Coeff.) | 0.6567 | Measures lipophilicity, affecting solubility and membrane permeability. Values between 1-3 are often optimal. | [4] |
| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets and solubility. | [4] |
| Hydrogen Bond Donors | 0 | Influences binding to biological targets and solubility. | [4] |
| Rotatable Bonds | 0 | A low number (< 10) indicates conformational rigidity, which can improve binding affinity. | [4] |
Spectroscopic and Analytical Characterization
Structural confirmation of 6-Methylpyrazine-2-carbonitrile relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected signatures can be reliably predicted.
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¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methyl (CH₃) protons around δ 2.5-2.8 ppm and two distinct singlets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two non-equivalent protons on the pyrazine ring.
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¹³C NMR: The carbon NMR spectrum should display six unique signals: one in the aliphatic region for the methyl carbon, four in the aromatic region for the pyrazine ring carbons, and a characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm.
-
FT-IR Spectroscopy: The most prominent feature in the infrared spectrum would be a sharp, strong absorption band between 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.
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Mass Spectrometry (MS): Electron Ionization MS would show a distinct molecular ion (M⁺) peak at m/z 119. Advanced techniques can provide a predicted collision cross-section (CCS) value, which is a measure of the ion's shape in the gas phase and aids in identification.[6]
Synthesis and Reactivity
The utility of 6-Methylpyrazine-2-carbonitrile is intrinsically linked to its synthesis and the reactivity of its functional groups.
Plausible Synthetic Route: Palladium-Catalyzed Cyanation
A robust and widely used method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of an aryl halide. This approach offers high yields and functional group tolerance, making it a preferred method in medicinal chemistry.[3][7] The synthesis of 6-Methylpyrazine-2-carbonitrile can be logically achieved from 2-bromo-6-methylpyrazine.
Exemplary Protocol: Pd-Catalyzed Cyanation
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylpyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the vessel.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia or sodium bicarbonate to quench and remove zinc salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Causality: The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for facilitating the reductive elimination step that forms the C-CN bond. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and controlled release of cyanide ions into the catalytic cycle.
Key Chemical Transformations
The true power of 6-Methylpyrazine-2-carbonitrile as a building block lies in the reactivity of its nitrile group.
-
Hydrolysis: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 6-Methylpyrazine-2-carboxylic acid, a valuable intermediate in its own right.[8][9]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a key linker for further molecular elaboration.
-
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form new heterocyclic rings.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10]
Scaffold for Kinase Inhibitors
A particularly promising application for pyrazine carbonitrile derivatives is in the development of protein kinase inhibitors. Aberrant kinase signaling is a hallmark of many cancers, making kinases a major target class in oncology.[10] The 3-aminopyrazine-2-carbonitrile scaffold, a close analog, has been identified in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10][11]
The strategic placement of nitrogen atoms in the pyrazine ring allows it to act as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site. The nitrile and methyl groups of 6-Methylpyrazine-2-carbonitrile provide vectors for synthetic diversification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding site, enabling the optimization of potency and selectivity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount when handling 6-Methylpyrazine-2-carbonitrile.
-
Hazard Identification: The compound is classified as an irritant.[5] Based on data for structurally related compounds like 6-methylpyridine-2-carbonitrile, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, seek medical attention.[13][17]
Conclusion
6-Methylpyrazine-2-carbonitrile is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its stable yet reactive structure, combined with the proven biological relevance of the pyrazine scaffold, makes it an exceptionally valuable asset for researchers in synthetic chemistry and drug discovery. From its fundamental physicochemical properties to its application in the rational design of targeted therapeutics, this compound represents a key building block for developing the next generation of novel molecules.
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